molecular formula C25H30N2O5 B593838 LYG-202 CAS No. 1175077-25-4

LYG-202

Cat. No.: B593838
CAS No.: 1175077-25-4
M. Wt: 438.5 g/mol
InChI Key: ICGYSEWPMDWBIL-UHFFFAOYSA-N
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Description

LYG-202 is a synthetic flavonoid compound with a piperazine substitution. It has garnered significant attention due to its potent anti-angiogenic and antitumor activities. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines and inducing apoptosis, making it a promising candidate for cancer therapy .

Scientific Research Applications

LYG-202 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a model compound to study the effects of piperazine substitution on flavonoid activity.

    Biology: The compound is employed in research to understand its effects on cellular processes such as apoptosis and cell cycle regulation.

    Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of breast cancer, by inducing apoptosis and inhibiting angiogenesis.

    Industry: Potential applications in the pharmaceutical industry for the development of new anticancer drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LYG-202 involves the incorporation of a piperazine moiety into a flavonoid structureThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

LYG-202 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds where the piperazine group has been modified .

Mechanism of Action

The mechanism of action of LYG-202 involves several molecular targets and pathways:

Comparison with Similar Compounds

LYG-202 is unique due to its piperazine substitution, which enhances its antitumor and anti-angiogenic activities. Similar compounds include:

This compound stands out due to its synthetic nature and the specific modifications that enhance its biological activities.

Properties

IUPAC Name

5-hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-26-11-13-27(14-12-26)10-6-7-15-31-22-17-20(29)23-19(28)16-21(18-8-4-3-5-9-18)32-25(23)24(22)30-2/h3-5,8-9,16-17,29H,6-7,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGYSEWPMDWBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCOC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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